tris(benzothiazole-N)trichlororhodium(III) tris(benzothiazole-N)trichlororhodium(III)
Brand Name: Vulcanchem
CAS No.: 124387-77-5
VCID: VC0047728
InChI: InChI=1S/3C7H5NS.CH3NO2.3ClH.Rh/c3*1-2-4-7-6(3-1)8-5-9-7;1-2(3)4;;;;/h3*1-5H;1H3;3*1H;/q;;;;;;;+3/p-3
SMILES: C[N+](=O)[O-].C1=CC=C2C(=C1)N=CS2.C1=CC=C2C(=C1)N=CS2.C1=CC=C2C(=C1)N=CS2.[Cl-].[Cl-].[Cl-].[Rh+3]
Molecular Formula: C22H18Cl3N4O2RhS3
Molecular Weight: 675.9 g/mol

tris(benzothiazole-N)trichlororhodium(III)

CAS No.: 124387-77-5

Main Products

VCID: VC0047728

Molecular Formula: C22H18Cl3N4O2RhS3

Molecular Weight: 675.9 g/mol

tris(benzothiazole-N)trichlororhodium(III) - 124387-77-5

CAS No. 124387-77-5
Product Name tris(benzothiazole-N)trichlororhodium(III)
Molecular Formula C22H18Cl3N4O2RhS3
Molecular Weight 675.9 g/mol
IUPAC Name 1,3-benzothiazole;nitromethane;rhodium(3+);trichloride
Standard InChI InChI=1S/3C7H5NS.CH3NO2.3ClH.Rh/c3*1-2-4-7-6(3-1)8-5-9-7;1-2(3)4;;;;/h3*1-5H;1H3;3*1H;/q;;;;;;;+3/p-3
Standard InChIKey DVJBEMDYHQNLGW-UHFFFAOYSA-K
SMILES C[N+](=O)[O-].C1=CC=C2C(=C1)N=CS2.C1=CC=C2C(=C1)N=CS2.C1=CC=C2C(=C1)N=CS2.[Cl-].[Cl-].[Cl-].[Rh+3]
Canonical SMILES C[N+](=O)[O-].C1=CC=C2C(=C1)N=CS2.C1=CC=C2C(=C1)N=CS2.C1=CC=C2C(=C1)N=CS2.[Cl-].[Cl-].[Cl-].[Rh+3]
Synonyms tris(benzothiazole-N)trichlororhodium(III)
PubChem Compound 195400
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator